4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

Description

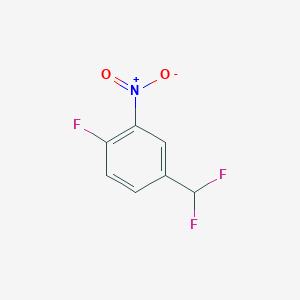

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPIQVYGOJQOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606564 | |

| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-89-8 | |

| Record name | 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene CAS 61324-89-8 properties

An In-Depth Technical Guide to 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS 61324-89-8): A Key Intermediate for Advanced Drug Discovery

Abstract

This compound is a strategically important synthetic intermediate, primarily utilized in the fields of medicinal chemistry and drug discovery. Its value is derived from the unique combination of three key functional groups on a benzene scaffold: a difluoromethyl group (-CHF₂), a nitro group (-NO₂), and a fluorine atom (-F). The difluoromethyl group serves as a crucial bioisostere for hydroxyl or thiol moieties, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] Concurrently, the potent electron-withdrawing nitro group activates the ortho-positioned fluorine atom, rendering it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functionalities. Furthermore, the nitro group itself can be readily reduced to an amine, providing a secondary vector for chemical elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthetic utility, and handling protocols for this versatile building block, aimed at researchers and scientists in pharmaceutical and chemical development.

Physicochemical and Structural Profile

The fundamental properties of this compound are summarized below. While extensive experimental data is not publicly available for all properties, its characteristics can be reliably inferred from its structure and data from commercial suppliers.[3]

Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 61324-89-8 | [4][5][6] |

| Molecular Formula | C₇H₄F₃NO₂ | [4][7][8] |

| Molecular Weight | 191.11 g/mol | [8][9] |

| Appearance | Pale-yellow to yellow-brown liquid | [10] |

| Purity | Typically ≥95% | [5][10] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][6][10] |

| SMILES | O=[O-] | [4][6] |

| InChI Key | ADPIQVYGOJQOFD-UHFFFAOYSA-N |

Predicted Spectroscopic Characteristics

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic signatures essential for reaction monitoring and quality control.

-

¹H NMR: The spectrum would be characterized by a triplet in the region of 6.5-7.5 ppm for the proton of the -CHF₂ group, due to coupling with the two fluorine atoms. The aromatic protons would appear as complex multiplets between 7.5-8.5 ppm.

-

¹⁹F NMR: Two distinct signals are expected. A signal for the single fluorine atom on the aromatic ring and a doublet for the two equivalent fluorine atoms of the -CHF₂ group, split by the adjacent proton.

-

¹³C NMR: The carbon of the -CHF₂ group would appear as a triplet due to C-F coupling. The aromatic carbons would show characteristic shifts, with those bonded to fluorine or the nitro group exhibiting significant downfield shifts and C-F coupling patterns.

-

IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹), and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 191.11. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and subsequent rearrangements of the fluorinated aromatic cation.

Strategic Importance in Medicinal Chemistry

The utility of this compound stems from the synergistic interplay of its functional groups, each contributing a distinct advantage in the design of bioactive molecules.[11][12]

The Difluoromethyl Group as a Bioisostere

The difluoromethyl (-CHF₂) group is a modern tool in medicinal chemistry, often used as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups.[1] Unlike the -OH group, the -CHF₂ group is non-ionizable and more lipophilic. This substitution can lead to:

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CHF₂ group resistant to oxidative metabolism that would readily degrade a hydroxyl or methyl group.[11]

-

Enhanced Lipophilicity and Permeability: Increased lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing bioavailability and penetration of the blood-brain barrier.[12]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CHF₂ group can lower the pKa of nearby basic functional groups, altering the ionization state of a molecule at physiological pH.

-

Hydrogen Bond Donor: The proton on the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor, potentially forming unique interactions with biological targets.[2]

A Platform for Nucleophilic Aromatic Substitution (SNAr)

The primary reactivity of this molecule is governed by the nitro and fluoro groups. The nitro group at the 2-position exerts a powerful electron-withdrawing effect through both induction and resonance. This effect strongly depletes electron density from the aromatic ring, particularly at the ortho and para positions. Consequently, the carbon atom attached to the fluorine (C-1) becomes highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, being a moderately good leaving group, is readily displaced in an SNAr reaction. This makes the compound an excellent scaffold for introducing a wide array of nucleophilic functionalities.[1][13]

Synthesis and Key Chemical Transformations

Plausible Synthetic Route

Hypothetical Protocol: Nitration of 1-(difluoromethyl)-4-fluorobenzene

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄, 2.0 eq.) cooled to 0°C in a round-bottom flask equipped with a dropping funnel, add 1-(difluoromethyl)-4-fluorobenzene (1.0 eq.).

-

Reagent Addition: Add a mixture of concentrated sulfuric acid (1.0 eq.) and fuming nitric acid (HNO₃, 1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

-

Causality: The mixture of H₂SO₄ and HNO₃ generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side product formation.[14]

-

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The product will precipitate or form an organic layer.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize residual acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to yield this compound.

Key Chemical Transformations

This building block offers two primary pathways for synthetic elaboration: substitution of the fluorine atom and reduction of the nitro group.

Protocol: Nucleophilic Aromatic Substitution with a Generic Amine (R₂NH)

-

Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine nucleophile (R₂NH, 1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

-

Causality: The polar aprotic solvent helps to solvate the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. The base is required to deprotonate the amine nucleophile or to scavenge the HF byproduct, driving the reaction to completion.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-120°C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting substituted product can be purified by flash column chromatography.

Protocol: Reduction of the Nitro Group to an Aniline

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) to the solution.

-

Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines. It is effective and tolerates many other functional groups. Alternative methods include catalytic hydrogenation (H₂ over Pd/C) or using iron powder in acetic acid.[15]

-

-

Heating and Monitoring: Heat the reaction mixture to reflux (around 70-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. This will precipitate tin salts. Filter the mixture through a pad of celite, washing with the reaction solvent. The filtrate contains the desired aniline. Extract, dry the organic layer, and concentrate to obtain the crude product, which can be purified by chromatography if necessary.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The toxicological properties of this specific compound have not been thoroughly investigated, so it should be handled with care.[3]

Hazard Summary

Based on available safety data sheets (SDS) for this and structurally related compounds, the following hazards should be considered.[3][16][17][18]

| Hazard Type | Precaution / First Aid Measure |

| Inhalation | May cause respiratory irritation. Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | May be harmful in contact with skin and cause irritation. Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][17] |

| Eye Contact | May cause serious eye irritation. Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[3][17] |

| Ingestion | May be harmful if swallowed. Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[3][17] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion may produce hazardous gases (CO₂, NOx, HF).[3] |

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[3]

-

Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste. Do not let the product enter drains.[3]

-

Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be treated as unused product.[3]

Storage

Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[5][10] This prevents potential degradation from moisture or atmospheric contaminants.

Conclusion and Future Outlook

This compound is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. Its unique trifunctional nature provides a robust platform for creating complex molecular architectures. The difluoromethyl group offers a proven strategy for enhancing the pharmacokinetic properties of lead compounds, while the reactive nitro-fluoro-aromatic system allows for versatile and predictable chemical modifications. As the demand for more sophisticated and effective pharmaceuticals grows, the strategic application of such fluorinated intermediates will undoubtedly continue to expand, enabling the development of next-generation therapeutics.[11][15]

References

-

Capot Chemical. (2026). MSDS of this compound. Capot Chemical. Link

-

(No author). (n.d.). Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. Chemical Synthesis. Link

-

Appchem. (2024). This compound. Appchem. Link

-

Alichem. (n.d.). This compound, 95%. Alichem. Link

-

BLDpharm. (n.d.). 61324-89-8|this compound. BLDpharm. Link

-

Parchem. (n.d.). This compound. Parchem. Link

-

A2B Chem. (n.d.). 61324-89-8 | this compound. A2B Chem. Link

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Allfluoro. Link

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Link

-

Fisher Scientific. (2014). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Fisher Scientific. Link

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Sigma-Aldrich. Link

-

Sigma-Aldrich. (n.d.). 1-(DIFLUOROMETHYL)-2-FLUORO-4-NITROBENZENE. Sigma-Aldrich. Link

-

MedChemExpress. (n.d.). This compound. MedChemExpress. Link

-

Benchchem. (n.d.). 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene. Benchchem. Link

-

Guidechem. (n.d.). 4-Fluoro-2-methyl-1-nitrobenzene (CAS No. 446-33-3) SDS. Guidechem. Link

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 1,4-Difluoro-2-nitrobenzene. Thermo Fisher Scientific. Link

-

Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents. Link

-

Benchchem. (n.d.). 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. Benchchem. Link

-

(No author). (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. Link

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Link

-

Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Link

-

Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene. Google Patents. Link

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Link

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Wikipedia. Link

-

PubChem. (n.d.). 2,4-Difluoronitrobenzene. PubChem. Link

-

PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. PubChem. Link

-

ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Link

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.com [capotchem.com]

- 4. appchemical.com [appchemical.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 61324-89-8|this compound|BLD Pharm [bldpharm.com]

- 7. a2bchem.com [a2bchem.com]

- 8. This compound,61324-89-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 9. 61324-89-8 | this compound - Moldb [moldb.com]

- 10. 1-(DIFLUOROMETHYL)-2-FLUORO-4-NITROBENZENE | 89641-03-2 [sigmaaldrich.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

- 15. innospk.com [innospk.com]

- 16. fishersci.com [fishersci.com]

- 17. Page loading... [guidechem.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

Physicochemical properties of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

An In-Depth Technical Guide to 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 61324-89-8), a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data, reactivity principles, and practical applications, grounded in established scientific literature. We will explore the molecule's structural attributes, predictable reaction pathways, and its strategic importance in the synthesis of complex chemical entities.

Molecular Identity and Physicochemical Profile

This compound is a substituted aromatic compound featuring three distinct functional groups that dictate its chemical behavior: a difluoromethyl group (-CHF₂), a nitro group (-NO₂), and a fluorine atom. The interplay of these groups, particularly the strong electron-withdrawing nature of the nitro and difluoromethyl moieties, renders the molecule a versatile intermediate for advanced synthesis.

Chemical Structure

The structural arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The nitro group is positioned ortho to the fluorine atom and meta to the difluoromethyl group.

Caption: Structure of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties for this compound. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 61324-89-8 | [1][2][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| Appearance | Not explicitly detailed, but related fluoronitrobenzenes are typically yellow oils or solids. | [4] |

| Purity | ≥ 95% (Commercially available) | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the predictable reactivity of its functional groups. The molecule is primed for two principal transformations: nucleophilic aromatic substitution (SNAr) at the C-F bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is significantly electron-deficient due to the powerful electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the difluoromethyl group (-CHF₂). This electronic arrangement activates the fluorine atom, making it an excellent leaving group for nucleophilic attack.[4][5] The nitro group, being ortho to the fluorine, provides strong resonance stabilization to the intermediate Meisenheimer complex, thereby lowering the activation energy for the substitution. This makes the SNAr reaction a highly efficient method for introducing a wide variety of nucleophiles (e.g., amines, alcohols, thiols) at the C1 position.[6][7]

Causality Behind Experimental Choice: SNAr reactions are typically conducted in polar aprotic solvents like DMF, DMSO, or THF, which can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity. The addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often required to deprotonate the incoming nucleophile or scavenge the HF byproduct.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of pharmaceuticals and other bioactive molecules.[8] This conversion unlocks a new site for functionalization, such as amide bond formation, sulfonylation, or diazotization.

Causality Behind Experimental Choice: A variety of reduction methods are available, and the choice depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas is a clean and efficient method.[9] Raney Nickel is often preferred if dehalogenation of the C-F bond is a concern.[9]

-

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid) are robust and cost-effective.[9][10] These conditions are well-tolerated by many functional groups.

-

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst can also be used and may offer milder conditions.[11]

Key Reaction Pathways

The following diagram illustrates the two primary reaction pathways that define the synthetic utility of this building block.

Caption: Primary reaction pathways for the title compound.

Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine-containing motifs is a well-established strategy in modern drug design. The difluoromethyl group (-CHF₂) is particularly valued as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups. Its inclusion can significantly enhance key drug properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CHF₂ group resistant to metabolic oxidation, which can prolong the drug's half-life.[12]

-

Lipophilicity and Bioavailability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[13][14]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[12]

This compound serves as an ideal starting material for creating molecules that leverage these benefits. The dual reactivity allows for the sequential or orthogonal introduction of different functionalities, enabling the rapid construction of diverse chemical libraries for screening and lead optimization.

Safety and Handling

As with all nitroaromatic compounds, this compound requires careful handling. The information below is a general guide based on safety data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

Hazards: May cause skin, eye, and respiratory irritation.[1][15][16] Harmful if swallowed or inhaled.[15][17]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Eye Protection: Use chemical safety goggles or a face shield.[15]

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK-P2) if ventilation is inadequate or for nuisance exposures.[1]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[15]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

-

Skin Contact: Wash off with soap and plenty of water.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] In all cases of exposure, consult a physician.[1]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][16]

References

-

Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. (No date). PCI Synthesis. [Link]

-

This compound,61324-89-8. (No date). Allfluoro pharmaceutical co .ltd. [Link]

-

MSDS of this compound. (2026-01-02). Capot Chemical. [Link]

-

4-Fluoronitrobenzene. (No date). Wikipedia. [Link]

-

Gutmann, B., et al. (No date). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

-

The reduction reaction of 1‐fluoro 2‐nitrobenzene. (No date). ResearchGate. [Link]

- Preparation method of 4-(difluoromethoxy)aniline. (2014-05-28).

-

Reduction of nitro compounds. (No date). Wikipedia. [Link]

-

Nitro Reduction. (No date). Organic Chemistry Portal. [Link]

-

Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (2025-11-06). Pharmlinks. [Link]

-

Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024-07-26). PMC - NIH. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (No date). PMC - NIH. [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. This compound,61324-89-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene: A Versatile Building Block in Modern Chemistry

Executive Summary: This guide provides an in-depth analysis of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene (CAS No: 61324-89-8), a key fluorinated intermediate for the pharmaceutical and agrochemical industries. We will explore its core molecular structure, definitive molecular weight, physicochemical properties, and its strategic importance in synthetic chemistry. The document details the compound's reactivity, focusing on nucleophilic aromatic substitution and nitro group reduction, and provides an exemplary synthetic protocol for its application. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction and Strategic Importance

This compound is a substituted aromatic compound whose value is derived from the unique interplay of its three key functional groups. The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The difluoromethyl group (-CHF2), in particular, is often employed as a lipophilic bioisostere for hydroxyl or thiol groups, a substitution that can significantly enhance a molecule's metabolic stability and pharmacokinetic profile.[1][2][3]

Simultaneously, the molecule is primed for versatile chemical transformations. The nitro group (-NO2) is a powerful electron-withdrawing group that serves two primary functions:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): It strongly activates the benzene ring, making the fluorine atom at position 1 an excellent leaving group for substitution reactions.[2][4]

-

A Versatile Functional Handle: The nitro group can be readily reduced to a primary amine (-NH2), a critical functional group ubiquitous in biologically active molecules and a key anchor point for further molecular elaboration.[1][2]

This combination of features makes this compound a highly valuable and reactive platform for constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structural arrangement of the functional groups is critical to the compound's reactivity. The ortho-positioning of the activating nitro group relative to the fluorine leaving group is ideal for facilitating SNAr reactions.

Molecular Structure:

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles used in this reaction include amines, alcohols, thiols, and carbanions, providing a direct pathway to a diverse array of derivatives.

Reduction of the Nitro Group

The nitro group serves as a masked amine. Its reduction is a fundamental and high-yielding transformation in organic synthesis. This reaction unlocks a crucial building block, 5-(difluoromethyl)-2-fluoroaniline, which can then be used in amide couplings, diazotization reactions, or as a nucleophile itself.

Caption: Conversion of the nitro group to a primary amine via reduction.

Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or treatment with metals in acidic media (e.g., SnCl₂, Fe/HCl), are typically effective.

Exemplary Synthetic Protocol: Synthesis of a Piperazine Derivative

This protocol details a representative SNAr reaction to synthesize 1-[5-(difluoromethyl)-2-nitrophenyl]piperazine, a scaffold present in numerous CNS-active pharmaceutical agents.

Objective: To demonstrate the practical application of this compound as an electrophile in an SNAr reaction.

Methodology:

-

Reaction Setup:

-

A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Causality: The use of an inert nitrogen atmosphere is crucial to prevent the introduction of atmospheric moisture, which could otherwise react with the base and reduce reaction efficiency.

-

-

Reagent Charging:

-

To the flask, add this compound (1.91 g, 10.0 mmol).

-

Add anhydrous piperazine (1.29 g, 15.0 mmol, 1.5 equiv.).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv.) as the base.

-

Add anhydrous dimethyl sulfoxide (DMSO) (20 mL) as the solvent.

-

Causality: Piperazine is used in slight excess to ensure complete consumption of the limiting reagent. K₂CO₃ is a mild, effective base for scavenging the HF byproduct. DMSO is an ideal polar aprotic solvent that accelerates SNAr reactions by solvating the cation (K⁺) but not the nucleophile, increasing its reactivity.

-

-

Reaction Execution:

-

The reaction mixture is heated to 80-90 °C with vigorous stirring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-6 hours).

-

Causality: Moderate heating provides the necessary activation energy without causing significant decomposition of the starting materials or products. TLC is a rapid and essential validation step to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

-

-

Workup and Isolation:

-

The mixture is cooled to room temperature and poured into 100 mL of cold water.

-

The aqueous phase is extracted three times with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Causality: The aqueous workup removes the DMSO solvent and inorganic salts (KBr, excess base). Extraction with an immiscible organic solvent isolates the desired product. The brine wash removes residual water from the organic phase.

-

-

Purification and Validation:

-

The crude residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

The structure and purity of the resulting yellow solid product are confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).

-

Causality: Column chromatography separates the target compound from unreacted piperazine and any minor impurities. Spectroscopic analysis provides a self-validating system, offering definitive proof of the molecular structure and confirming the success of the synthesis.

-

Caption: A validated workflow for a typical SNAr synthesis.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care by trained professionals.

-

General Advice: Always consult the Safety Data Sheet (SDS) provided by the supplier before use. [5]* Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood. [5]* Hazards: The toxicological properties of this specific compound have not been thoroughly investigated. [5]However, related nitroaromatic compounds can be harmful if swallowed or absorbed through the skin and may cause irritation. [6]Inhalation may cause respiratory irritation. [5]* First Aid: In case of exposure, move to fresh air. For skin or eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water. In all cases, consult a physician. [5]

Conclusion

This compound, with a molecular weight of 191.11 g/mol , is a potent and versatile chemical intermediate. Its value lies in the strategic combination of a pharmacokinetic-modifying difluoromethyl group and two synthetically useful functionalities: a nitro group that can be reduced to an amine and a fluoride atom that is readily displaced via SNAr. This trifecta of properties provides researchers in drug discovery and materials science with a powerful tool for the efficient construction of novel and complex molecules.

References

- Exploring 4-Fluoro-2-Nitro-1-(Trifluoromethyl)

- This compound, 95% - Lab-Chemicals.Com. (URL: )

- MSDS of this compound - Capot Chemical. (URL: )

- Exploring 4-(Difluoromethoxy)

- 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 - Sigma-Aldrich. (URL: )

- 4-fluoro-2-methyl-1-nitrobenzene | CAS 446-33-3 | SCBT. (URL: )

- 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene | Benchchem. (URL: )

- 4-Fluoro-2-methyl-1-nitrobenzene (CAS No. 446-33-3) SDS - Guidechem. (URL: )

- SAFETY D

- 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene - BLDpharm. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS - West Liberty University. (URL: )

- Water phase synthesis process of difluoromethoxy nitrobenzene - Google P

- This compound,61324-89-8->Allfluoro pharmaceutical co .ltd. (URL: )

- 1-Fluoro-2-nitrobenzene | 1493-27-2 - ChemicalBook. (URL: )

- 1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | CID 123053 - PubChem. (URL: )

-

4-Fluoronitrobenzene - Wikipedia. (URL: [Link])

- 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8 - Sigma-Aldrich. (URL: )

- The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (URL: )

- CID 141051979 | C12H8F2N2O4 - PubChem. (URL: )

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])

- 1-Fluoro-4-nitrobenzene | Drug Information, Uses, Side Effects, Chemistry. (URL: )

- The Role of 1-Fluoro-2-nitrobenzene in Pharmaceutical Synthesis. (URL: )

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. capotchem.com [capotchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic and Analytical Profile of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analytical and spectroscopic overview of 4-(difluoromethyl)-1-fluoro-2-nitrobenzene (CAS No. 61324-89-8). While experimental spectra for this specific compound are not widely available in peer-reviewed literature, this document leverages established principles of analytical chemistry and comparative data from structurally analogous compounds to present a detailed predicted spectroscopic profile. This includes in-depth analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of this spectroscopic data, intended to serve as a robust resource for researchers, scientists, and professionals in drug development and materials science. A plausible synthetic route is also proposed, complete with a procedural outline.

Introduction

This compound is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a nitro group, a fluorine atom, and a difluoromethyl group on the benzene ring imparts a unique combination of reactivity and physicochemical properties. The nitro group, a potent electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution, while the difluoromethyl group can serve as a lipophilic bioisostere for hydroxyl or thiol groups, potentially enhancing the pharmacokinetic profile of derivative molecules.

Accurate structural elucidation and purity assessment are paramount for the effective utilization of this compound in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the expected spectroscopic signatures of this compound, offering a valuable reference for its identification and characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 61324-89-8 | [1][2][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [2] |

| Molecular Weight | 191.11 g/mol | [2] |

| Purity | ≥95% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the proton of the difluoromethyl group. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents.

-

-NO₂ group: Strongly electron-withdrawing and deshielding.

-

-F atom: Strongly electronegative, causing deshielding, and will couple with nearby protons.

-

-CHF₂ group: Electron-withdrawing and will exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~8.2-8.4 | d | ~8-9 | H-3 | ortho to the strongly deshielding -NO₂ group. |

| ~7.8-8.0 | dd | ~8-9, ~2-3 | H-5 | ortho to the -CHF₂ group and meta to the -NO₂ group. |

| ~7.4-7.6 | t | ~8-9 | H-6 | ortho to the -F atom and coupled to H-5. |

| ~6.8-7.2 | t | ~54-56 | H of CHF₂ | Characteristic triplet due to coupling with two ¹⁹F nuclei. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the aromatic ring.

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-1 | Directly attached to fluorine, large one-bond C-F coupling. |

| ~145-150 | C-2 | Attached to the nitro group, deshielded. |

| ~125-130 | C-3 | Aromatic CH. |

| ~135-140 (t, ²JCF ≈ 25 Hz) | C-4 | Attached to the CHF₂ group, triplet due to two-bond C-F coupling. |

| ~120-125 | C-5 | Aromatic CH. |

| ~115-120 (d, ²JCF ≈ 20 Hz) | C-6 | Aromatic CH, doublet due to two-bond C-F coupling. |

| ~110-115 (t, ¹JCF ≈ 240 Hz) | CHF₂ | Directly attached to two fluorine atoms, large one-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the aromatic fluorine and one for the difluoromethyl group.

Table 4: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -120 | m | - | F at C-1 |

| ~ -120 to -130 | d | ~54-56 | CHF₂ |

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-H, C=C (aromatic), and N-O bonds.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1530-1500, 1350-1300 | Strong | Asymmetric and symmetric N-O stretching of the nitro group |

| 1250-1000 | Strong | C-F stretching |

| 800-600 | Medium-Strong | C-H out-of-plane bending |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: General workflow for GC-MS analysis.

Proposed Synthetic Route

A plausible synthesis of this compound could involve the nitration of a suitable difluoromethylated fluorobenzene precursor.

Caption: Proposed nitration route to the target compound.

Synthetic Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature at 0°C.

-

Addition of Starting Material: To the cold nitrating mixture, add 1-(difluoromethyl)-4-fluorobenzene dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Pour the reaction mixture slowly over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and analytical profile of this compound. The predicted NMR, IR, and MS data, grounded in the analysis of structurally related compounds, offer a solid foundation for the characterization of this molecule. The included experimental protocols for data acquisition and the proposed synthetic route are intended to equip researchers with the necessary tools to effectively work with and characterize this promising chemical intermediate. The availability of actual experimental data in the future will be invaluable for validating and refining the predictions made herein.

References

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[Link]

-

Journal of Fluorine Chemistry. Journal of Fluorine Chemistry | ScienceDirect.com by Elsevier.[Link]

-

PubChem. p-Fluoronitrobenzene.[Link]

-

NIST WebBook. Benzene, 1-fluoro-4-nitro-.[Link]

-

PubChem. 1-Fluoro-2-nitrobenzene.[Link]

- Google Patents.

-

Allfluoro pharmaceutical co .ltd. this compound,61324-89-8.[Link]

-

Wikipedia. 4-Fluoronitrobenzene.[Link]

-

PubMed. Characterization of commercially available and synthesized polyethylenimines for gene delivery.[Link]

-

ResearchGate. Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide.[Link]

Sources

1H and 19F NMR spectra of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

An In-Depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for this compound. In the absence of direct empirical data in public literature, this document serves as a predictive framework grounded in fundamental NMR principles and data from structurally analogous compounds. We will dissect the anticipated chemical shifts (δ), multiplicities, and spin-spin coupling constants (J) for each nucleus. This guide explains the causal electronic and spatial effects of the nitro, fluoro, and difluoromethyl substituents on the spectral parameters. Furthermore, it furnishes a detailed experimental protocol for the acquisition of high-fidelity NMR data for this class of molecules, intended to aid researchers in structural elucidation, verification, and quality control.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The compound this compound contains three distinct fluorine environments and a complex aromatic system, making it a challenging and informative subject for NMR-based structural analysis.

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an indispensable tool for the unambiguous characterization of such fluorinated compounds.[3] The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[1] Its chemical shift is exceptionally sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure.[3] This guide will build a predicted spectral map for the title compound, empowering scientists to interpret experimental data with confidence.

Theoretical Framework: Predicting the Spectrum

The final appearance of an NMR spectrum is dictated by the interplay of chemical shifts and spin-spin couplings, which are governed by the molecule's electronic structure and geometry.

-

Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is determined by the degree of magnetic shielding around a nucleus. Electron-withdrawing groups (like -NO₂ and -CHF₂) decrease the electron density around nearby nuclei, "deshielding" them and shifting their signals to a higher ppm value (downfield).[4][5]

-

Spin-Spin Coupling (J) : The interaction between the magnetic moments of neighboring nuclei is transmitted through chemical bonds, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J, in Hz), is independent of the spectrometer's magnetic field strength and provides critical information about connectivity and dihedral angles.[6] Couplings between ¹H and ¹⁹F are typically strong and can occur over multiple bonds (long-range coupling).[7][8]

The substitution pattern on the benzene ring—a strong π-acceptor and inductively withdrawing nitro group, a halogen, and an inductively withdrawing difluoromethyl group—creates a highly electron-deficient and polarized aromatic system. This results in a significant downfield shift for all aromatic protons and complex splitting patterns due to numerous H-H, H-F, and F-F couplings.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals: three in the aromatic region corresponding to H-3, H-5, and H-6, and one for the difluoromethyl proton.

Difluoromethyl Proton (H of -CHF₂)

The proton of the difluoromethyl group is directly attached to a carbon bearing two fluorine atoms. This leads to a prominent and characteristic signal.

-

Chemical Shift (δ) : Expected to be significantly downfield, in the range of δ 6.8 – 7.5 ppm . This is due to the strong electron-withdrawing nature of the two geminal fluorine atoms and the attached nitro-substituted aromatic ring.

-

Multiplicity : This proton will be split by the two equivalent fluorine atoms, resulting in a triplet (t) due to the n+1 rule (2 fluorines + 1 = 3).

-

Coupling Constant (J) : A large geminal coupling constant, ²JHF ≈ 55-60 Hz , is characteristic of the H-C-F₂ moiety.[9] This signal may be further split by smaller, long-range couplings to F-1, H-3, and H-5.

Aromatic Protons (H-3, H-5, H-6)

The aromatic protons are heavily influenced by the substituents. The nitro group is one of the most powerful deshielding groups, exerting its strongest effect on the ortho (H-3) and para (H-5, relative to F-1) positions.[10]

-

H-3 Proton : This proton is ortho to the strongly electron-withdrawing NO₂ group and meta to the CHF₂ group. It is expected to be the most downfield of the aromatic signals, likely in the range of δ 8.2 – 8.5 ppm .

-

Predicted Multiplicity : Doublet of doublets (dd). It will exhibit a meta coupling to H-5 (⁴JHH ≈ 2-3 Hz ) and a long-range para coupling to the fluorine at C-1 (⁵JHF ≈ 0-2 Hz ).

-

-

H-6 Proton : This proton is ortho to the fluorine atom at C-1 and meta to the NO₂ group. It is expected in the range of δ 7.8 – 8.1 ppm .

-

Predicted Multiplicity : Triplet-like or doublet of doublets. It will show a strong ortho coupling to the fluorine at C-1 (³JHF ≈ 8-11 Hz ) and an ortho coupling to H-5 (³JHH ≈ 8-9 Hz ).

-

-

H-5 Proton : This proton is para to the NO₂ group and ortho to the CHF₂ group. Its chemical shift will be influenced by both, predicted to be in the range of δ 7.6 – 7.9 ppm .

-

Predicted Multiplicity : Complex multiplet. It will be split by H-6 (³JHH ≈ 8-9 Hz ), H-3 (⁴JHH ≈ 2-3 Hz ), the fluorine at C-1 (⁴JHF ≈ 4-7 Hz ), and potentially a long-range coupling to the CHF₂ protons (⁵JHF ≈ 1-3 Hz ).

-

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the aromatic fluorine and one for the two equivalent difluoromethyl fluorines. ¹⁹F chemical shifts are typically referenced to CFCl₃.[11]

Aromatic Fluorine (F-1)

-

Chemical Shift (δ) : The chemical shift for a fluorine atom on an aromatic ring is sensitive to the electronic nature of other substituents. The presence of the ortho-nitro group will push this signal downfield. A predicted range is δ -110 to -125 ppm .

-

Multiplicity : This signal will be a complex multiplet. It will be split by H-6 (³JHF ≈ 8-11 Hz ), H-5 (⁴JHF ≈ 4-7 Hz ), and a long-range coupling to the two fluorines of the CHF₂ group (⁵JFF ), which could be in the range of 5-20 Hz .

Difluoromethyl Fluorines (F of -CHF₂)

-

Chemical Shift (δ) : The chemical shift for the -CHF₂ group attached to an aromatic ring is typically found in the range of δ -90 to -110 ppm .[9]

-

Multiplicity : This signal will appear as a doublet due to the large coupling with the geminal proton (²JHF ≈ 55-60 Hz ). Each peak of the doublet may be further split into a complex multiplet by smaller, long-range couplings to H-3, H-5, and F-1.

Data and Visualization Summary

The following table summarizes the predicted NMR parameters for this compound.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| ¹H NMR | |||

| H (-CH F₂) | 6.8 – 7.5 | t (triplet) | ²JHF ≈ 55-60 |

| H-3 | 8.2 – 8.5 | dd (doublet of doublets) | ⁴JHH ≈ 2-3; ⁵JHF ≈ 0-2 |

| H-6 | 7.8 – 8.1 | dd (doublet of doublets) | ³JHF ≈ 8-11; ³JHH ≈ 8-9 |

| H-5 | 7.6 – 7.9 | m (multiplet) | ³JHH ≈ 8-9; ⁴JHH ≈ 2-3; ⁴JHF ≈ 4-7 |

| ¹⁹F NMR | |||

| F-1 | -110 to -125 | m (multiplet) | ³JHF ≈ 8-11; ⁴JHF ≈ 4-7; ⁵JFF ≈ 5-20 |

| F (-CHF₂ ) | -90 to -110 | d (doublet) | ²JHF ≈ 55-60 |

To visualize the interactions governing the complex splitting patterns, the following diagram illustrates the key spin-spin couplings in the molecule.

Caption: Key through-bond J-couplings in this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, interpretable spectra for this molecule requires careful attention to experimental parameters. The following protocol is a self-validating system designed for this purpose.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a good first choice.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

Internal Standard : For ¹H NMR, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ 7.26 ppm). For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard can be used if quantitative analysis is needed. For routine characterization, referencing to the spectrometer's internal frequency is often sufficient.[12]

-

Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Spectrometer Setup & ¹H NMR Acquisition

-

Tuning and Matching : Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity.

-

Locking and Shimming : Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters :

-

Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width : Set a spectral width of approximately 16 ppm, centered around 6-7 ppm, to cover the expected range from 0 to 12 ppm.

-

Acquisition Time (AQ) : Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1) : Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans (NS) : Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition

-

Pulse Program : Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') to simplify the spectrum and identify chemical shifts, or a non-decoupled experiment to observe H-F couplings.[12]

-

Acquisition Parameters :

-

Spectral Width : A much wider spectral width is required for ¹⁹F NMR. Set a range of at least 200 ppm (e.g., from -50 to -250 ppm).

-

Acquisition Time (AQ) : Set to 1-2 seconds.

-

Relaxation Delay (D1) : A 2-second delay is typically sufficient.

-

Number of Scans (NS) : Acquire 64 to 256 scans depending on the sample concentration.

-

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹⁹F) and perform Fourier transformation.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction.

-

Referencing : Reference the ¹H spectrum to the residual solvent peak. Reference the ¹⁹F spectrum according to the spectrometer's standard procedure.

-

Peak Picking and Integration : Identify all peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide presents a robust, theory-backed prediction of the ¹H and ¹⁹F NMR spectra of this compound. By deconstructing the expected influence of each substituent on chemical shifts and coupling constants, we have built a detailed spectral roadmap. The complex splitting patterns arising from numerous H-H, H-F, and F-F couplings make two-dimensional NMR experiments (such as COSY and HMBC) the logical next step for unambiguous assignment of all signals. The provided predictions and experimental protocols offer a solid foundation for researchers to efficiently and accurately characterize this and other complex fluoroaromatic compounds, accelerating research and development in fields that rely on molecular precision.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-231. [Link]

-

Frei, M. S., & Diederich, F. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(7), 866-869. [Link]

-

Kuhn, T., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 81(24), 12431–12441. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

Slideshare. (2015). 19 f chemical shifts and coupling constants. [Link]

-

Reich, H. J. (2021). Coupling of Protons with Fluorine. University of Wisconsin. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

ResearchGate. (2019). 1H and 13C NMR chemical shifts of nitrobenzene amination products. [Link]

-

Williamson, K. L., et al. (1966). Long-range proton-fluorine coupling in a rigid system. Journal of the American Chemical Society, 88(14), 3341-3345. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7544-7550. [Link]

-

Nolis, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(17), 4926–4934. [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

-

Abbate, V., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1991. [Link]

-

Gerig, J. T. (2002). Fluorine NMR. eMagRes, 3, 563-570. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. [Link]

-

Q.OneTec. (n.d.). 19Flourine NMR. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biophysics.org [biophysics.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Difluoromethyl Group (CF₂H): A Modern Bioisostere for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable bioisostere. Possessing a unique combination of physicochemical properties, the CF₂H group can act as a lipophilic hydrogen bond donor, a metabolically robust surrogate for hydroxyl and thiol groups, and a modulator of local electronic environments. This guide provides a comprehensive analysis of the CF₂H group's role in drug design, detailing its fundamental properties, bioisosteric relationships, and impact on pharmacokinetics and pharmacodynamics. It further outlines key synthetic strategies and provides detailed experimental protocols for the evaluation of molecules containing this versatile functionality.

Introduction: The Principle of Bioisosterism in Drug Discovery

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in lead optimization. The goal is to modulate the molecule's properties—such as potency, selectivity, metabolic stability, and bioavailability—in a predictable manner. While classical bioisosteres often involve simple atom-for-atom swaps (e.g., -OH for -NH₂), non-classical bioisosteres can have dissimilar atomic compositions but produce similar biological effects. The difluoromethyl group is a prime example of a non-classical bioisostere that has gained significant traction for its ability to confer multiple advantageous properties simultaneously.[1][2]

Physicochemical Properties of the Difluoromethyl Group

The utility of the CF₂H group stems from a unique blend of electronic and steric properties that distinguish it from both its non-fluorinated counterpart, the methyl (CH₃) group, and the fully fluorinated trifluoromethyl (CF₃) group.

-

Hydrogen Bonding: Unlike the CF₃ group, the CF₂H group possesses a C-H bond that is significantly polarized by the two adjacent, highly electronegative fluorine atoms. This polarization imparts a notable degree of acidity to the proton, allowing the CF₂H group to function as a competent, albeit weak, hydrogen bond donor.[3][4][5][6][7] This capability is crucial for its role as a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, which are canonical hydrogen bond donors.[1][4][5][6][7] Quantum mechanical calculations have estimated the CF₂H···O binding energy to range from 1.0 to 5.5 kcal/mol, demonstrating its potential for meaningful interactions within a protein binding site.[5][6]

-

Lipophilicity: The effect of the CF₂H group on lipophilicity (logP) is highly context-dependent.[8][9] While often described as a "lipophilic hydrogen bond donor," its impact can range from increasing to decreasing lipophilicity when replacing a methyl group.[8][9][10][11] For instance, the change in logP (ΔlogP) for replacing a methyl with a difluoromethyl group has been observed to span from -0.1 to +0.4.[10][11][12] This variability allows for fine-tuning of a drug candidate's solubility and membrane permeability.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[13] This inherent strength makes the CF₂H group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] Consequently, replacing metabolically labile groups, such as hydroxyls or the methyl group of a methoxy ether, with a CF₂H group is a proven strategy to block metabolic hotspots, extend a drug's half-life, and reduce patient dose.[3][4][13][14]

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent functional groups.[3][15] This can alter the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and binding affinity to its target.

Comparative Data of Bioisosteric Groups

| Property | Methyl (-CH₃) | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |

| H-Bond Capability | None | Donor & Acceptor | Weak Donor | Weak Donor[3][4][5] | Acceptor |

| Hansch π Parameter | +0.56 | -0.67 | +0.39 | +0.20 to +0.50 (Context Dependent) | +0.88[13] |

| Metabolic Stability | Low (Oxidizable) | Low (Oxidizable/Conjugatable) | Low (Oxidizable) | High[3][4] | Very High[13] |

| Steric Size (van der Waals) | Similar to OH | Similar to CH₃ | Larger than OH | Similar to OH/SH | Larger than CF₂H |

| Inductive Effect (σI) | Weakly Donating | Inductive Withdrawing | Weakly Withdrawing | Strongly Withdrawing[4] | Very Strongly Withdrawing |

The CF₂H Group as a Bioisostere in Action

The true power of the CF₂H group lies in its ability to mimic and improve upon other key functional groups.

Bioisostere for the Hydroxyl (-OH) and Thiol (-SH) Groups

The most prominent application of the CF₂H group is as a metabolically stable bioisostere for hydroxyl and thiol moieties.[1][3][5][6][7] Many drug candidates fail due to rapid oxidation or conjugation of -OH and -SH groups. By replacing these with the CF₂H group, medicinal chemists can preserve the crucial hydrogen bond donating interaction with the target protein while simultaneously blocking metabolic degradation.[9] While the hydrogen bond donating capacity of CF₂H is weaker than that of a hydroxyl group, it is comparable to that of a thiol.[10][11][12][16] This substitution offers a compelling strategy to enhance pharmacokinetic profiles without sacrificing binding affinity.[3][16]

Bioisostere for the Amine (-NH₂) Group

The CF₂H group can also serve as a bioisostere for the amine group, particularly in contexts where the primary interaction is hydrogen bond donation.[3][7][10][11][16] This replacement can be advantageous in reducing basicity, which can mitigate off-target effects at aminergic receptors or improve oral absorption by preventing protonation in the gastrointestinal tract.

Synthetic Strategies for Introducing the CF₂H Group

The growing importance of the CF₂H group has spurred the development of numerous synthetic methodologies for its installation. These can be broadly categorized into nucleophilic, electrophilic, and radical approaches.[3]

-

Nucleophilic Difluoromethylation: These methods typically involve the generation of a difluoromethyl anion equivalent, which can then react with electrophiles. Reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) and (difluoromethyl)zinc complexes are common.[17] However, the instability of the difluoromethyl anion often requires careful reaction control.[3]

-

Electrophilic Difluoromethylation: Reagents such as S-(difluoromethyl)sulfoximines and hypervalent iodine species act as sources of an electrophilic "CF₂H⁺" synthon, reacting with nucleophiles like thiols, amines, or enolates.[3]

-

Radical Difluoromethylation: This modern approach often utilizes photoredox catalysis to generate the difluoromethyl radical (•CF₂H) from precursors like bromodifluoromethane (BrCF₂H).[3] This method is particularly powerful for the late-stage C-H difluoromethylation of arenes and heterocycles, allowing for rapid modification of complex molecules.[3][7][18]

-

From Other Functional Groups: Deoxyfluorination of aldehydes using reagents like DAST (diethylaminosulfur trifluoride) provides a direct route to terminal CF₂H groups.[3]

Experimental Protocols for Characterization

Evaluating the impact of a CF₂H bioisosteric replacement requires rigorous experimental validation. Below are standard protocols for assessing two key parameters: metabolic stability and lipophilicity.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes.

Objective: To measure the intrinsic clearance (Cl_int) of a CF₂H-containing compound compared to its non-fluorinated analogue.

Materials:

-

Test compounds and control compounds (e.g., Testosterone, a high-clearance compound; Verapamil, an intermediate-clearance compound).

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Acetonitrile with internal standard (for quenching and sample preparation).

-

LC-MS/MS system for analysis.

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, add phosphate buffer, the 2X NADPH regenerating system, and the microsomal solution. Pre-warm the plate at 37°C for 10 minutes.

-

Initiation: Add the test compound (final concentration typically 1 µM) to the wells to initiate the reaction.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and intrinsic clearance (Cl_int) using the formula: Cl_int = (k / [microsomal protein]) * (ml incubation / mg protein).

Protocol: Lipophilicity Measurement (logD₇.₄)

This protocol measures the distribution coefficient at physiological pH, which is a key predictor of membrane permeability.

Objective: To determine the logD₇.₄ of a CF₂H-containing compound.

Materials:

-

Test compound.

-

n-Octanol (pre-saturated with buffer).

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol).

-

Vials for partitioning.

-

Shaker/vortexer.

-

Centrifuge.

-

UV-Vis spectrophotometer or HPLC-UV system.

Methodology:

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: In a vial, add a known volume of PBS (pH 7.4) and an equal volume of n-octanol.

-

Spiking: Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Shake the vial vigorously for 1-2 hours at room temperature to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the aqueous and organic layers.

-

Analysis: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the distribution coefficient (D₇.₄) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D₇.₄ = C_oct / C_aq. The logD₇.₄ is the base-10 logarithm of this value.

Conclusion and Future Perspectives

The difluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal.[3][14] Its unique ability to act as a metabolically stable, lipophilic hydrogen bond donor makes it an attractive bioisosteric replacement for hydroxyl, thiol, and amine groups.[3][10][11][16][19] The context-dependent nature of its effect on lipophilicity provides an additional layer of control for fine-tuning drug properties.[8][9][10][11] As synthetic methodologies for its introduction continue to advance, particularly in the area of late-stage functionalization, the strategic application of the CF₂H group is poised to play an increasingly important role in the development of safer and more effective medicines.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society. [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed Central. [Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. Semantic Scholar. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. SpringerLink. [Link]

-

CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? ACS Publications. [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

-

(PDF) CF2H, a Hydrogen Bond Donor. ResearchGate. [Link]

-

Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

-

Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery. Future Science. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. [Link]

-